2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a pyrrolidine group and a trifluoromethylphenyl group, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with pyrrolidine.
Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide.
Formation of the thioacetamide linkage: This step involves the reaction of the pyrimidine derivative with a thioacetamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, boronic acids, and organometallic reagents are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine and pyrimidine moieties can contribute to binding affinity and specificity.
Comparison with Similar Compounds
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can be compared with other heterocyclic compounds, such as:
Pyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Thioacetamide derivatives: Compounds with similar thioacetamide linkages but different aromatic or heterocyclic groups.
Trifluoromethylphenyl derivatives: Compounds featuring the trifluoromethylphenyl group, which can influence their lipophilicity and biological activity.
Properties
IUPAC Name |
2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4OS/c18-17(19,20)12-4-3-5-13(8-12)23-15(25)10-26-16-9-14(21-11-22-16)24-6-1-2-7-24/h3-5,8-9,11H,1-2,6-7,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZJLZZVNPHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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